N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

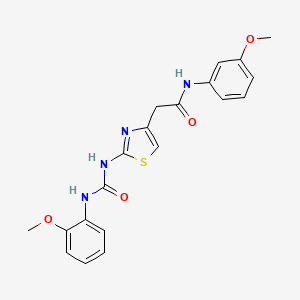

N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a ureido linkage and dual methoxyphenyl substituents. Its structure comprises:

- Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms.

- Ureido group: A carbamide moiety (-NH-C(O)-NH-) attached to the thiazole ring at position 2.

- Substituents: A 3-methoxyphenyl group on the acetamide nitrogen and a 2-methoxyphenyl group on the ureido nitrogen.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-15-7-5-6-13(10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-8-3-4-9-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJQLOCXCMEJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antidiabetic Potential

Research indicates that compounds sharing structural similarities with N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibit β3-adrenergic receptor agonism, which is linked to antidiabetic effects. The methoxy substituent on the phenyl ring significantly influences the compound's activity and selectivity profile, making it a candidate for further investigation in diabetes treatment.

Antitumor Activity

The compound has been evaluated for its potential as an inhibitor of histone methyltransferases, which play a crucial role in regulating gene expression related to tumor growth. In vitro studies have shown that similar thiazole-based compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Case Study 1: Inhibition of Histone Methyltransferases

A study investigated the effects of thiazole derivatives on histone methylation processes. Compounds similar to this compound were shown to inhibit histone lysine methyltransferases effectively, leading to reduced tumor cell viability in hematological neoplasia models. The findings suggest a mechanism through which these compounds could exert their antitumor effects by modifying epigenetic regulation .

Case Study 2: Antimalarial Activity

Research has also explored the application of thiazole derivatives in combating malaria. Compounds with similar structures demonstrated significant activity against Plasmodium falciparum, indicating that this compound might be investigated for its potential use in malaria treatment as well .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application |

|---|---|---|

| This compound | Structure | Antidiabetic, Antitumor |

| BIX-01294 | Structure | Histone Methyltransferase Inhibitor |

| TM2-115 | Structure | Antimalarial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the evidence, focusing on structural variations, synthesis, and bioactivity.

Structural Comparisons

Table 1: Key Structural Differences

Key Observations :

- Substituent Positioning : The target compound’s 2-methoxyphenyl-ureido group distinguishes it from simpler acetamide derivatives like 107b and 107p, which lack the ureido linkage .

- Functional Groups : The ureido group in the target compound may enhance hydrogen-bonding capacity compared to ester or methyl groups in analogs like 107p .

Table 2: Bioactivity of Structural Analogs (Data from )

Key Findings :

Crystallographic and Computational Insights

- Structure Determination : Tools like SHELXL () and WinGX () are critical for resolving thiazole/acetamide derivatives. For example, the thiadiazole analog in was characterized via X-ray diffraction, revealing planar heterocyclic rings and hydrogen-bonding networks.

- Electronic Effects : The 3-methoxyphenyl group’s electron-donating nature may increase electron density on the thiazole ring, influencing reactivity and interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones. Key steps include urea linkage formation between substituted phenyl groups and the thiazole ring. Critical conditions include:

- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .

- Catalysts: Triethylamine (TEA) to facilitate nucleophilic substitutions .

- Temperature control (60–80°C) to optimize yield and minimize side reactions .

- Purification: Column chromatography or recrystallization for >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, e.g., methoxy protons (δ 3.7–3.9 ppm) and urea NH signals (δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 439.12 g/mol) .

- HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Q. How do the structural features (e.g., thiazole ring, methoxy groups) influence its physicochemical properties?

- Thiazole ring : Enhances π-π stacking with biological targets; contributes to rigidity .

- Methoxy groups : Improve lipophilicity (logP ≈ 2.8) and membrane permeability .

- Urea linkage : Facilitates hydrogen bonding with enzymes (e.g., COX-1) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Design of Experiments (DoE) : Screen solvent/catalyst combinations (e.g., DMF/TEA vs. THF/DBU) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Continuous Flow Reactors : Enhance reaction control for intermediates like thiazole-urea derivatives .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound in COX-1 inhibition?

- Enzyme Assays : Measure IC₅₀ values using recombinant COX-1 and arachidonic acid as substrate .

- Molecular Docking : Simulate binding to COX-1’s catalytic site (PDB ID: 4KK) to identify key interactions (e.g., hydrogen bonds with Arg120) .

- Mutagenesis Studies : Validate critical residues (e.g., Tyr355) via site-directed mutagenesis .

Q. How can contradictory data between in vitro and in vivo anti-inflammatory efficacy be resolved?

- Pharmacokinetic Profiling : Assess bioavailability (e.g., low oral absorption <30%) using LC-MS/MS .

- Metabolite Identification : Detect hepatic metabolites (e.g., O-demethylation) that may reduce activity .

- Formulation Optimization : Use nanoemulsions to enhance solubility and half-life .

Q. What in silico approaches predict off-target interactions for this compound?

- Docking Simulations : Screen against Pharmapendium or ChEMBL databases to identify kinase or GPCR off-targets .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) with selectivity .

Q. How to design structure-activity relationship (SAR) studies to improve potency against cancer targets?

- Substituent Variation : Replace 3-methoxyphenyl with 4-fluorophenyl to enhance DNA intercalation .

- Bioisosteric Replacement : Swap urea with carbamate to improve metabolic stability .

- Activity Cliffs : Identify critical moieties (e.g., thiazole C4-acetamide) via matched molecular pair analysis .

Q. How can stability issues (e.g., hydrolysis of the urea linkage) be addressed during formulation?

- pH Optimization : Use buffered solutions (pH 6.5–7.5) to minimize degradation .

- Lyophilization : Prepare stable lyophilized powders with trehalose as a cryoprotectant .

- Forced Degradation Studies : Monitor hydrolysis under accelerated conditions (40°C/75% RH) .

Q. What methodologies assess potential off-target effects in neurological or cardiovascular systems?

- hERG Assay : Patch-clamp studies to evaluate cardiac potassium channel inhibition (IC₅₀ >10 μM preferred) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to predict drug-drug interactions .

- Counter-Screens : Test against GPCR panels (e.g., β-adrenergic receptors) via calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.